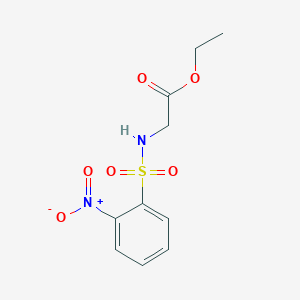

Ethyl 2-(2-nitrobenzenesulfonamido)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[(2-nitrophenyl)sulfonylamino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O6S/c1-2-18-10(13)7-11-19(16,17)9-6-4-3-5-8(9)12(14)15/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRIPUXKGZZFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 2 Nitrobenzenesulfonamido Acetate and Its Structural Analogues

Classical and Modern Synthesis of the Sulfonamide Linkage

The formation of the sulfonamide bond is a cornerstone of organic synthesis, often achieved by reacting a sulfonyl chloride with a primary or secondary amine. This fundamental reaction has been refined over the years, leading to highly efficient and selective protocols.

The most direct method for synthesizing N-sulfonyl glycine (B1666218) esters involves the reaction of a glycine ester with a sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center. Typically, the reaction is carried out by treating the glycine ester, often as its hydrochloride salt, with the desired sulfonyl chloride in the presence of a base. The base, such as triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction and to deprotonate the amine, rendering it nucleophilic. tcichemicals.comresearchgate.net

The general reaction scheme is as follows: R-SO₂Cl + H₂N-CH₂-COOEt + Base → R-SO₂-NH-CH₂-COOEt + Base·HCl

Researchers have successfully prepared various sulfonamides by reacting sulfonyl chlorides with amines. nih.gov For instance, the synthesis of N-(2-Nitrophenylsulfonyl)glycine methyl ester has been reported by reacting ortho-nitrobenzenesulfonyl chloride with glycine methyl ester, demonstrating the viability of this approach for amino acid esters. researchgate.netresearchgate.net The choice of solvent is crucial, with dichloromethane (B109758) being a common medium for this transformation. tcichemicals.com

Table 1: Examples of Sulfonamide Formation from Amines and Sulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzylamine | 2-Nitrobenzenesulfonyl chloride | Triethylamine | Dichloromethane | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 90-99% | tcichemicals.com |

| Glycine methyl ester | o-Nitrobenzenesulfonyl chloride | Not specified | Not specified | N-(2-Nitrophenylsulfonyl)glycine methyl ester | Not specified | researchgate.netresearchgate.net |

| Morpholine (as N-silylamine) | p-Toluenesulfonyl chloride | None | Acetonitrile (B52724) | 4-(Tosyl)morpholine | Quantitative | nih.gov |

2-Nitrobenzenesulfonyl chloride (o-NsCl) is a particularly effective reagent for the sulfonylation of amines. ontosight.aismolecule.com The strong electron-withdrawing effect of the ortho-nitro group significantly increases the electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This enhanced reactivity allows the reaction to proceed efficiently, often under mild conditions, with a broad range of primary and secondary amines. tcichemicals.com

The resulting 2-nitrobenzenesulfonamides, often called nosylamides, are valuable intermediates in organic synthesis. The nosyl group is stable under many reaction conditions but can be readily cleaved under specific, mild conditions (e.g., using a thiol in the presence of a base), making it an excellent protecting group for amines. smolecule.com This strategy was notably implemented by Fukuyama for the synthesis of complex amines. nih.gov

A typical procedure involves dissolving the amine and a base like triethylamine in a solvent such as dichloromethane. tcichemicals.com The mixture is cooled, and 2-nitrobenzenesulfonyl chloride is added portion-wise. The reaction is often rapid, proceeding to completion at room temperature. tcichemicals.com The high yields and clean reaction profiles make this a preferred method for introducing a protected nitrogen atom into a molecule. tcichemicals.com

Derivatization Approaches from Precursor Molecules

An alternative to direct sulfonylation of glycine esters is the modification of readily available precursors. These multi-step sequences offer flexibility and can be advantageous when the starting materials are more accessible or when specific functionalities need to be introduced sequentially.

This strategy involves the N-alkylation of 2-nitrobenzenesulfonamide (B48108) with an ethyl haloacetate, such as ethyl bromoacetate (B1195939) or ethyl chloroacetate. The reaction proceeds via deprotonation of the sulfonamide N-H proton by a base to form a nucleophilic sulfonamidate anion, which then displaces the halide from the ethyl haloacetate.

o-NO₂-C₆H₄-SO₂NH₂ + X-CH₂-COOEt + Base → o-NO₂-C₆H₄-SO₂-NH-CH₂-COOEt + Base·HX (where X = Cl, Br)

Various conditions have been developed for the N-alkylation of sulfonamides. ionike.com Catalytic systems employing transition metals like manganese and iron have been shown to facilitate the N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" methodology. ionike.comacs.org However, for the specific synthesis of Ethyl 2-(2-nitrobenzenesulfonamido)acetate, a more direct alkylation with an ethyl haloacetate using a suitable base like potassium carbonate in a polar aprotic solvent (e.g., acetone (B3395972) or acetonitrile) is a common approach. It is worth noting that the alkylation of 2-nitrobenzenesulfonamide can sometimes result in low yields, which has been attributed to the poor solubility of this specific sulfonamide in certain organic solvents like toluene. nih.gov

Table 2: Conditions for N-Alkylation of Sulfonamides

| Sulfonamide | Alkylating Agent | Catalyst/Base | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer catalyst / K₂CO₃ | Xylenes, 150°C, 24h | N-Benzylated sulfonamide | acs.org |

| Various sulfonamides | Benzylic alcohols | FeCl₂ / K₂CO₃ | Not specified | N-Alkylated sulfonamides | ionike.com |

| 2-Nitrobenzenesulfonamide | Trichloroacetimidates | Thermal (refluxing toluene) | Toluene, reflux | N-Alkylated sulfonamide (low yield) | nih.gov |

| 2-Mercaptobenzothiazole | Ethyl chloroacetate | K₂CO₃ | Acetone, reflux | S-Alkylated product |

A third synthetic route involves the initial preparation of N-(2-nitrobenzenesulfonamido)acetic acid, followed by its esterification to the corresponding ethyl ester. The carboxylic acid precursor is synthesized by reacting glycine with 2-nitrobenzenesulfonyl chloride under basic aqueous conditions.

The subsequent esterification can be accomplished using several standard methods. The most common is the Fischer esterification, which involves heating the carboxylic acid in an excess of ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. uctm.edu The reaction is an equilibrium process, and the use of excess ethanol or the removal of water helps to drive the reaction towards the product.

Alternative esterification methods that can be employed include reaction with ethyl iodide in the presence of a base like cesium carbonate, or using coupling agents to activate the carboxylic acid before reaction with ethanol. The synthesis of various glycine esters has been achieved using methods such as azeotropic distillation with p-toluenesulfonic acid as a catalyst. uctm.edu

Novel Synthetic Protocols and Considerations for this compound

Modern synthetic chemistry seeks to develop more efficient, environmentally benign, and versatile methodologies. For the synthesis of sulfonamides, novel approaches include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net For instance, the preparation of certain sulfonamide derivatives has been achieved under solvent-free microwave conditions. researchgate.net

Furthermore, the development of new catalytic systems continues to enhance the efficiency of key transformations. Copper-catalyzed N-alkylation of sulfonamides represents an advance in forming the C-N bond. ionike.com While direct application to the synthesis of this compound may not be documented, these advanced methods offer potential alternative routes that could be more efficient or scalable.

A key consideration in the synthesis of this molecule is the choice of strategy based on starting material availability, desired scale, and potential for side reactions. For example, while the N-alkylation of 2-nitrobenzenesulfonamide is a viable route, its noted poor solubility in some solvents might necessitate careful optimization of reaction conditions to achieve satisfactory yields. nih.gov The direct sulfonylation of ethyl glycinate (B8599266) is often the most straightforward approach, benefiting from the high reactivity of 2-nitrobenzenesulfonyl chloride.

One-Pot Reaction Sequences in Related Sulfonamide Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single vessel without the isolation of intermediates. Various one-pot strategies have been developed for the synthesis of sulfonamides that are applicable to the preparation of this compound and its analogues.

One such approach involves the in situ generation of sulfonyl chlorides from thiols, followed by reaction with an amine. This method circumvents the need to handle often unstable and corrosive sulfonyl chlorides. For instance, thiols can be oxidized with reagents like N-chlorosuccinimide (NCS) in the presence of a chloride source to form the sulfonyl chloride, which then readily reacts with an amine in the same pot to yield the corresponding sulfonamide.

Another innovative one-pot method starts from carboxylic acids and amines, which are traditional partners for amide bond formation, to generate sulfonamides. This strategy involves a decarboxylative chlorosulfonylation of an aromatic carboxylic acid, followed by the addition of an amine to form the sulfonamide. This approach is particularly valuable as it utilizes readily available starting materials.

The following table summarizes various one-pot methodologies for sulfonamide synthesis, highlighting the diversity of starting materials and reaction conditions.

| Starting Material 1 | Starting Material 2 | Key Reagents | Reaction Conditions | Product | Ref. |

| Aryl Carboxylic Acid | Amine | Copper Catalyst, Chlorinating Agent | Not specified | Aryl Sulfonamide | |

| Thiol | Amine | N-Chlorosuccinimide (NCS), Tetrabutylammonium Chloride | Room Temperature | Sulfonamide | |

| Amine-derived Sulfonate Salt | Amine | Cyanuric Chloride, Triethylamine | Room Temperature | Sulfonamide | |

| Activated Arene | Primary Sulfonamide | Iron and Copper Catalysts | Not specified | Diaryl Sulfonamide |

Solid-Phase Synthetic Applications of Nitrobenzenesulfonamides

Solid-phase synthesis (SPS) is a powerful technique that facilitates the rapid and efficient synthesis of compound libraries by anchoring a starting material to a solid support and performing sequential reactions. Nitrobenzenesulfonamides, particularly those derived from 2-nitrobenzenesulfonyl chloride, are well-suited for solid-phase applications due to the robust nature of the sulfonamide linkage and the versatile reactivity of the nitrobenzenesulfonyl group.

In a typical solid-phase approach, a primary amine anchored to a polymer resin is reacted with 2-nitrobenzenesulfonyl chloride to form a polymer-supported nitrobenzenesulfonamide. This immobilized intermediate can then undergo various chemical transformations. A key application of this strategy is the Fukuyama-Mitsunobu reaction, which allows for the N-alkylation of the sulfonamide. This reaction involves treating the polymer-supported nitrobenzenesulfonamide with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate.

The use of the 2-nitrobenzenesulfonyl group in solid-phase synthesis is advantageous because it can be readily cleaved under mild conditions to release the final product from the solid support. This cleavage is typically achieved using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.

The following table outlines the key steps and reagents involved in the solid-phase synthesis of N-alkylated amines using the 2-nitrobenzenesulfonyl scaffold.

| Step | Description | Key Reagents | Purpose | Ref. |

| 1 | Immobilization | Primary amine on solid support, 2-Nitrobenzenesulfonyl chloride, Base | Anchoring the amine to the solid support via a sulfonamide linkage. | |

| 2 | N-Alkylation | Alcohol, Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | Introduction of an alkyl group onto the sulfonamide nitrogen. | |

| 3 | Cleavage | Thiophenol, Potassium Carbonate | Release of the final N-alkylated amine from the solid support. |

The versatility of these solid-phase methods allows for the creation of diverse libraries of compounds, which is of significant interest in drug discovery and materials science.

Advanced Applications of Ethyl 2 2 Nitrobenzenesulfonamido Acetate in Organic Synthesis and Building Block Design

Utility as a Protecting Group, Not a Precursor

The 2-nitrobenzenesulfonyl (nosyl or Ns) moiety is a well-established protecting group for primary and secondary amines, a strategy pioneered by Fukuyama and coworkers. nih.govchem-station.comrsc.org Its primary advantage lies in the mild conditions required for its removal, typically using a thiol nucleophile (like thiophenol) in the presence of a base. chem-station.comrsc.org This deprotection occurs via a Meisenheimer complex and is gentle enough to leave many other protecting groups and sensitive functionalities intact. chem-station.com

Therefore, Ethyl 2-(2-nitrobenzenesulfonamido)acetate is not a precursor to a protecting group; it is a molecule that already contains the nosyl protecting group attached to a glycine (B1666218) ethyl ester scaffold.

Applications in Amine Synthesis and Site-Specific Alkylation

A key feature of the nosyl protecting group is its ability to activate the protected amine for N-alkylation. rsc.orgnih.gov The sulfonamide proton is acidic and can be removed by a mild base, creating a nucleophilic nitrogen anion. chem-station.com This anion can then be reacted with alkyl halides or undergo Mitsunobu reactions to form N,N-disubstituted sulfonamides. rsc.org Subsequent removal of the nosyl group provides access to mono- or di-substituted secondary amines. chem-station.com This sequence is known as the Fukuyama Amine Synthesis. chem-station.com

While this demonstrates the utility of the "2-nitrobenzenesulfonamido" functional group for site-specific alkylation, there is no specific evidence in the reviewed literature showing the use of "this compound" itself in solid-phase peptide synthesis (SPPS). SPPS typically relies on other standard protecting groups like Fmoc and Boc. creative-peptides.combiosynth.com

| Feature of Nosyl (Ns) Group | Description |

| Protection | Masks the reactivity of primary and secondary amines. |

| Activation | The acidic N-H bond allows for deprotonation. |

| Alkylation | The resulting anion can be alkylated (e.g., Mitsunobu reaction). rsc.orgnih.gov |

| Deprotection | Mildly cleaved by thiolates (e.g., thiophenol and base). nih.govchem-station.com |

Role as an Intermediate: Clarifying Misconceptions

The outline suggests several applications for the compound as a key intermediate that are not supported by its chemical structure.

Precursor for Substituted Benzoic Acid Derivatives

No synthetic routes using this compound as a precursor to substituted benzoic acid derivatives were found in the literature. Syntheses of such acids typically proceed through other well-established methods, such as the oxidation of alkylbenzenes. nih.govdoubtnut.com

Inapplicability to Lossen Rearrangements

The Lossen rearrangement is a specific reaction for converting hydroxamic acids into isocyanates, which can then be trapped to form ureas or amines. wikipedia.orgscispace.com The structure of this compound (a sulfonamide) is not suitable for this transformation. This point in the outline likely stems from a confusion with a different reagent, Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) , which is used to mediate the Lossen rearrangement. figshare.comorganic-chemistry.org These two compounds have significantly different structures and reactivities.

Synthons for Designing Functional Molecules

While the general class of sulfonamides is important in medicinal chemistry, direct evidence linking this compound to the synthesis of the specified functional molecules is limited.

Dual GK and PPARγ activators: Research into these dual-target agents does not specify the use of this particular compound as a building block. nih.govnih.gov

KARI inhibitors: Research has been conducted on compounds with a similar backbone, specifically Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates , as potential inhibitors of ketol-acid reductoisomerase (KARI). researchgate.net These molecules differ by the presence of a ketone adjacent to the ester (an α-ketoester). While related, they are a distinct chemical class from this compound. researchgate.net

Spectroscopic and Computational Characterization of Ethyl 2 2 Nitrobenzenesulfonamido Acetate

Comprehensive Spectroscopic Analysis

While experimental NMR spectra for Ethyl 2-(2-nitrobenzenesulfonamido)acetate are not widely available in the public domain, a theoretical analysis based on the known structure allows for the prediction of the expected chemical shifts and coupling patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the ethyl group, the methylene (B1212753) bridge, and the aromatic protons of the 2-nitrobenzenesulfonamido moiety.

Ethyl Group: The ethyl group will present as a triplet and a quartet. The methyl protons (-CH₃) are expected to resonate upfield, appearing as a triplet due to coupling with the adjacent methylene protons. The methylene protons (-OCH₂-) will be deshielded by the adjacent oxygen atom, thus resonating at a lower field and appearing as a quartet due to coupling with the methyl protons.

Methylene Bridge: The two protons of the methylene group attached to the nitrogen atom (-NH-CH₂-) are expected to appear as a doublet, coupled to the adjacent N-H proton. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent sulfonamide and ester groups.

Aromatic Protons: The four protons on the 2-nitrophenyl ring will exhibit complex splitting patterns in the aromatic region of the spectrum due to their distinct chemical environments and spin-spin coupling.

Amide Proton: The N-H proton of the sulfonamide group is expected to appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift can be variable and is often concentration and solvent-dependent.

Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Ethyl -CH₃ | ~1.2-1.3 | Triplet | ~7.1 |

| Ethyl -OCH₂- | ~4.1-4.2 | Quartet | ~7.1 |

| Methylene -CH₂- | ~3.9-4.1 | Doublet | ~5-6 |

| Aromatic | ~7.5-8.2 | Multiplet | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Ethyl Group: Two distinct signals are expected for the ethyl group: one for the methyl carbon and another for the methylene carbon, with the latter being further downfield due to the oxygen's deshielding effect.

Methylene Bridge: The carbon of the methylene bridge will resonate in the mid-field region.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the positions of the nitro and sulfonyl groups. The carbon bearing the sulfonyl group and the carbon bearing the nitro group will be significantly deshielded.

Carbonyl Carbon: The carbonyl carbon of the ester group is expected to resonate at the lowest field due to its hybridization and the electron-withdrawing effect of the two oxygen atoms.

Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Methylene -CH₂- | ~45 |

| Ethyl -OCH₂- | ~62 |

| Aromatic C-S | ~135 |

| Aromatic C-NO₂ | ~148 |

| Other Aromatic C | ~124-134 |

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in this compound. The vibrational spectrum is expected to show characteristic absorption bands for the N-H, C-H, C=O, S=O, and N-O bonds.

N-H Stretch: A moderate absorption band is expected in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C-H Stretches: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methylene groups will be observed just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.

S=O Stretches: The sulfonyl group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

N-O Stretches: The nitro group will also show two characteristic strong absorption bands for its asymmetric and symmetric stretching vibrations, typically in the regions of 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3300 |

| Aromatic C-H | Stretch | >3000 |

| Aliphatic C-H | Stretch | <3000 |

| C=O (Ester) | Stretch | 1735-1750 |

| S=O (Sulfonyl) | Asymmetric Stretch | ~1350 |

| S=O (Sulfonyl) | Symmetric Stretch | ~1160 |

| N-O (Nitro) | Asymmetric Stretch | 1520-1560 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₂N₂O₆S), the predicted monoisotopic mass is approximately 304.04 Da. The fragmentation pattern upon ionization would likely involve cleavage at the sulfonamide and ester linkages.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 305.05 |

| [M+Na]⁺ | 327.03 |

Key fragmentation pathways would likely include the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage of the N-S bond or the C-N bond adjacent to the sulfonamide.

X-ray Crystallographic Studies of Analogous Structures

While the crystal structure of this compound has not been reported, the structure of its close analog, N-(2-Nitrophenylsulfonyl)glycine methyl ester , has been determined by X-ray crystallography researchgate.net. This provides valuable insights into the likely molecular conformation, stereochemistry, and intermolecular interactions of the title compound.

The crystal structure of N-(2-Nitrophenylsulfonyl)glycine methyl ester reveals specific conformational features that are likely to be conserved in the ethyl ester derivative. The molecule adopts a conformation where the sulfonamide and ester groups are oriented to minimize steric hindrance. The geometry around the sulfur atom is approximately tetrahedral. The relative orientation of the 2-nitrophenyl ring and the glycine (B1666218) moiety is a key feature, with the plane of the nitro group being twisted relative to the benzene (B151609) ring.

The crystal packing of N-(2-Nitrophenylsulfonyl)glycine methyl ester is stabilized by a network of intermolecular interactions.

N-H···O Hydrogen Bonds: A significant intermolecular hydrogen bond is observed between the sulfonamide N-H donor and a sulfonyl oxygen atom of an adjacent molecule. This interaction is a common feature in the crystal structures of sulfonamides and plays a crucial role in forming supramolecular assemblies.

C-H···O Hydrogen Bonds: The structure is further stabilized by weaker C-H···O hydrogen bonds. These interactions involve C-H donors from the aromatic ring and the methylene group, and oxygen acceptors from the sulfonyl, nitro, and carbonyl groups of neighboring molecules. These bonds contribute to the formation of a three-dimensional network.

Intermolecular Interactions in N-(2-Nitrophenylsulfonyl)glycine methyl ester researchgate.net

| Donor-H···Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| N-H···O(sulfonyl) | ~2.9 | ~170 |

| C(aromatic)-H···O(nitro) | ~3.2 | ~150 |

Given the structural similarity, it is highly probable that this compound would exhibit analogous N-H···O and C-H···O hydrogen bonding patterns in its solid state. The presence of the slightly larger ethyl group in place of the methyl group is not expected to significantly alter the primary intermolecular interactions, although minor variations in the crystal packing may occur. The potential for C-H···π interactions between the aromatic rings of adjacent molecules also exists, further contributing to the stability of the crystal lattice.

In-depth Analysis of this compound Remains Limited by Available Data

A thorough review of published scientific literature and chemical databases indicates that detailed experimental and computational characterization of the compound This compound is not publicly available at this time. While the compound is cataloged and its basic chemical properties are known, specific data regarding its crystal structure, electronic properties via Density Functional Theory (DFT), and intermolecular interactions through Hirshfeld surface analysis have not been reported in accessible scholarly articles.

The user's request for an article focusing solely on the following specific topics for this compound cannot be fulfilled without the required underlying data:

Hirshfeld Surface Analysis for Supramolecular Interactions and Packing Efficiency

Generating content for these sections would require specific crystallographic information files (CIFs) and the results of detailed quantum chemical calculations, which appear not to have been performed or published for this molecule. Information from related but distinct molecules, such as formyl-substituted analogues, cannot be used as a substitute due to the strict requirement to focus solely on the title compound. The nitro-group's strong electron-withdrawing nature and steric profile would lead to significantly different crystal packing and electronic properties compared to other substituent groups.

Below is a description of the analytical techniques requested, highlighting the type of data that would be necessary for a complete report.

Elucidation of Crystal Packing Arrangements

The study of crystal packing involves determining how molecules arrange themselves in a solid-state crystal lattice. This is primarily accomplished using single-crystal X-ray diffraction. A full analysis would describe the key intermolecular forces that stabilize the crystal structure. These forces include:

Hydrogen Bonds: Strong directional interactions, typically involving N-H or O-H donors and electronegative acceptors like oxygen or nitrogen atoms. In the case of this compound, potential C-H···O interactions involving the ethyl group, the carbonyl oxygen, the sulfonyl oxygens, or the nitro group oxygens would be of primary interest.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Without experimental crystallographic data, it is impossible to determine the specific interactions, molecular conformations, and packing motifs for this compound.

Computational Chemistry Applications

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure of molecules. A DFT study of this compound would provide valuable insights, including:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Information on the distribution of electrons, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential onto the electron density surface, which helps identify regions of positive and negative potential, indicating sites susceptible to electrophilic or nucleophilic attack.

These calculations require specialized software and significant computational resources and the results have not been published for this specific molecule.

Hirshfeld surface analysis is a computational tool that uses the results of X-ray diffraction data to visualize and quantify intermolecular interactions within a crystal. For this compound, this analysis would:

Visualize Intermolecular Contacts: Generate 3D surfaces mapped with properties that highlight regions of close contact between molecules. Red spots on a dnorm surface, for example, indicate hydrogen bonds or other close contacts.

This analysis is entirely dependent on the availability of a solved crystal structure, which is not currently available in the public domain for this compound.

Future Research Directions and Unexplored Avenues for Ethyl 2 2 Nitrobenzenesulfonamido Acetate

Development of Asymmetric Synthetic Routes Utilizing Chiral Precursors or Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Future efforts concerning Ethyl 2-(2-nitrobenzenesulfonamido)acetate could greatly benefit from the development of asymmetric synthetic routes. Chiral sulfur-containing molecules, in particular, are gaining attention as valuable pharmacophores. nih.gov

One major avenue involves the use of chiral precursors. Strategies for creating chiral sulfur stereogenic centers often rely on enantioenriched sulfur compounds that can be transformed stereospecifically. acs.org For instance, methods for preparing chiral sulfinamides from easily available enantioenriched precursors could be adapted. nih.gov Research could explore the use of chiral auxiliaries attached to either the ethyl acetate (B1210297) moiety or the nitrobenzenesulfonyl group to direct stereoselective transformations.

Catalytic enantioselective synthesis represents another frontier. acs.org While the asymmetric oxidation of thioethers using chiral transition-metal catalysts is well-established for sulfoxides, analogous catalytic methods for creating chirality at the sulfur atom in sulfonamides are less developed. acs.org Future work could focus on designing novel chiral catalysts, such as pentanidium organocatalysts or stereogenic-at-metal complexes, for the asymmetric synthesis of sulfonamide derivatives. nih.govacs.org The goal would be to install a stereogenic center either at the sulfur atom or an adjacent carbon, producing chiral analogues of this compound with high enantioselectivity.

Table 1: Potential Asymmetric Strategies

| Strategy | Description | Potential Precursors/Catalysts |

|---|---|---|

| Chiral Precursors | Synthesis starting from enantiomerically pure building blocks. | Enantioenriched sulfinamides, chiral amino acid esters. |

| Chiral Auxiliaries | Temporary attachment of a chiral group to guide a stereoselective reaction. | Evans auxiliaries, (R)-N-benzyl-1-phenylethanamine. acs.org |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemical outcome of a reaction. | Chiral transition-metal complexes (Ti, V, Cu, Fe), Pentanidium organocatalysts. nih.govacs.org |

Exploration of Novel Catalytic Transformations and Reaction Systems

Recent advancements in catalysis offer new possibilities for synthesizing and modifying sulfonamides. Traditional methods often rely on the reaction of amines with sulfonyl chlorides, which can be toxic. nih.gov Modern approaches focus on direct C-N bond formation through cross-coupling reactions.

A significant area for future research is the application of photosensitized nickel catalysis. nih.govelsevierpure.comprinceton.edu This highly efficient method enables the coupling of sulfonamides with a wide range of aryl and heteroaryl halides. nih.govprinceton.edu Investigating the coupling of the 2-nitrobenzenesulfonamide (B48108) nitrogen with various electrophiles using this dual catalytic system could lead to a diverse library of derivatives. The proposed mechanism involves the oxidative addition of a Ni(0) complex to an aryl halide, followed by ligand exchange with the sulfonamide and reductive elimination from an excited Ni(II) complex. nih.gov

Furthermore, transition-metal-free photocatalytic strategies are emerging as a sustainable alternative. rsc.org One novel method utilizes NaI as a dual-functional catalyst to activate aryl triflates for a three-component coupling with SO₂ surrogates and amines. rsc.org Adapting such a system for the synthesis or modification of this compound could bypass the need for transition metals and toxic reagents. rsc.org Additionally, copper-catalyzed Chan-Lam type N-arylation presents a valuable tool for late-stage functionalization of sulfonamide-containing molecules. researchgate.net

Table 2: Emerging Catalytic Systems for Sulfonamide Synthesis

| Catalytic System | Key Features | Potential Application |

|---|---|---|

| Photosensitized Nickel Catalysis | Forms C-N bonds between sulfonamides and aryl electrophiles; operates via an energy-transfer mechanism. nih.govelsevierpure.com | Synthesis of N-aryl derivatives of this compound. |

| Transition-Metal-Free Photocatalysis | Uses a catalyst like NaI to activate phenolic precursors for coupling with SO₂ and amines. rsc.org | Modular and sustainable synthesis of diverse arylsulfonamides. rsc.org |

| Copper-Catalyzed N-Arylation | Employs catalysts like CuF₂ for coupling with aryl(trimethoxy)silanes under base-free conditions. researchgate.net | Late-stage modification of the sulfonamide nitrogen. |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages in safety, efficiency, and scalability over traditional batch processes. acs.orgresearchgate.net The integration of the synthesis of this compound and its derivatives into continuous flow systems is a logical next step for process optimization.

The synthesis of sulfonamide libraries has already been successfully demonstrated under flow conditions, proving to be a rapid, safe, and easily scalable method. acs.org Flow reactors provide precise control over reaction parameters such as temperature and residence time, which is particularly beneficial for managing potentially exothermic reactions. acs.orggoogle.com This technology allows for the safe handling of reactive intermediates and can be used to optimize reaction conditions rapidly. acs.org For instance, a flow setup could involve pumping solutions of 2-nitrobenzenesulfonyl chloride and ethyl glycinate (B8599266) through a mixer and into a heated reactor coil to achieve rapid and high-yield synthesis. researchgate.net

Automated synthesis platforms, combined with flow chemistry, could enable the high-throughput generation of a library of analogues based on the this compound scaffold. Such platforms can systematically vary reactants and conditions to explore a wider chemical space efficiently, accelerating the discovery of molecules with desired properties.

Investigation of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A deeper understanding of reaction kinetics and mechanisms is crucial for process optimization and control. Advanced spectroscopic techniques for in-situ reaction monitoring can provide real-time data without the need for sampling, which can be disruptive and time-consuming. mdpi.com

Future studies could employ techniques like Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, or UV-Vis spectroscopy to monitor the formation of this compound. spectroscopyonline.comresearchgate.net An in-situ FTIR-ATR (Attenuated Total Reflection) probe, for example, can track the concentrations of reactants, intermediates, and products under actual reaction conditions. mdpi.com This would allow for the precise determination of reaction endpoints and the identification of any transient or unstable intermediates, leading to optimized reaction parameters and improved safety. mdpi.com

Dynamic monitoring systems, which can continuously circulate the reaction solution through a spectrometer, can provide a large volume of continuous data. rsc.org This approach eliminates the errors associated with traditional sampling and provides a more accurate reflection of the catalytic performance and reaction progress. rsc.org Applying these techniques would be invaluable for scaling up the synthesis safely and reliably. mdpi.com

Table 3: Applicable In-Situ Monitoring Techniques

| Technique | Type of Information Provided | Advantages |

|---|---|---|

| FTIR-ATR Spectroscopy | Real-time concentration of reactants, intermediates, and products; functional group analysis. mdpi.com | Non-invasive; provides detailed mechanistic insights; helps identify reaction endpoints. mdpi.com |

| Raman Spectroscopy | Molecular vibrational modes; complementary to FTIR, especially for aqueous systems. | Can be used with fiber optic probes; less interference from water. |

| UV-Vis Spectroscopy | Concentration of chromophoric species; reaction kinetics. researchgate.net | High sensitivity; can be used for dynamic monitoring of catalytic processes. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 2-(2-nitrobenzenesulfonamido)acetate?

- Methodological Answer : The compound is typically synthesized via a sulfonylation reaction. Ethyl glycinate is reacted with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine or pyridine as a base). The reaction is monitored by TLC, and purification is achieved via column chromatography using ethyl acetate/hexane gradients. Yield optimization may require temperature control (0–5°C) to minimize side reactions .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the sulfonamide group (δ ~10–11 ppm for NH) and ester carbonyl (δ ~170 ppm).

- X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles, with software like SHELXL ( ) refining the structure. For example, the nitro group geometry (C–S–N–O torsion angles) is validated against crystallographic databases .

- IR Spectroscopy : Peaks at ~1350 cm (asymmetric S=O stretch) and ~1150 cm (symmetric S=O stretch) confirm sulfonamide functionality .

Q. What biological activities are associated with this sulfonamide derivative?

- Methodological Answer : The compound exhibits antibacterial activity by inhibiting dihydropteroate synthase, a folate biosynthesis enzyme. Assays involve measuring minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli. Derivatives show potential anticancer activity via apoptosis induction (e.g., caspase-3 activation assays) and HIV protease inhibition (IC determination) .

Advanced Research Questions

Q. How are crystallographic challenges (e.g., disorder, twinning) addressed during structural analysis?

- Methodological Answer :

- Disordered Nitro Groups : Use SHELXL’s PART and SUMP instructions to model partial occupancy. Restraints (e.g., SIMU, DELU) stabilize refinement.

- Twinning : Implement the TWIN/BASF commands in SHELXL for detwinning. Validate with the Flack parameter and R-factor convergence (<5% difference between and ).

- Validation Tools : Check geometry with PLATON and electron density maps (e.g., OMIT maps) to confirm absence of model bias .

Q. How can synthetic yields be improved while minimizing side products?

- Methodological Answer :

- Coupling Agents : Use DCC/DMAP or HOBt/EDC to enhance sulfonamide formation efficiency.

- Solvent Optimization : Replace dichloromethane with acetonitrile to reduce hydrolysis.

- Reaction Monitoring : Employ in-situ IR or HPLC to track intermediate formation (e.g., sulfonyl chloride consumption).

- Workup Strategy : Liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography improves purity (>98%) .

Q. How do researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for MIC determination.

- Structural-Activity Relationships (SAR) : Compare nitro-group orientation (para vs. ortho substitution) via molecular docking (AutoDock Vina) to assess binding affinity variations.

- Statistical Analysis : Apply ANOVA to evaluate significance across datasets (e.g., IC values from different cell lines) .

Crystallographic Data Comparison

| Parameter | Ethyl 2-[N-(2-Formylphenyl)benzenesulfonamido]acetate | Ethyl 2-{(2Z)-2-[(1-naphthylsulfonyl)imino]acetate |

|---|---|---|

| Space Group | ||

| Unit Cell (Å, °) | , , | , , |

| R-Factor | ||

| Torsion Angle (C–S–N–O) | 176.2° | 172.8° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.